molecular formula C19H21N3O3 B2585716 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034440-64-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2585716
CAS No.: 2034440-64-5
M. Wt: 339.395
InChI Key: KNFBOSBVTGSAQU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic small molecule characterized by a fused tetrahydrobenzo[d]isoxazole core linked to a hydroxyethyl-indole substituent via a carboxamide bridge.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-22-9-8-12-10-13(6-7-15(12)22)16(23)11-20-19(24)18-14-4-2-3-5-17(14)25-21-18/h6-10,16,23H,2-5,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFBOSBVTGSAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=NOC4=C3CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of isoxazoles and indoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Chemical Structure and Properties

The compound features:

  • Indole moiety : Contributes to neuroactivity and potential psychoactive properties.
  • Isoxazole ring : Known for anti-inflammatory activity and selective inhibition of cyclooxygenase enzymes.
  • Hydroxyl group : May enhance solubility and biological activity.

The molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, indicating a relatively complex structure that can interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Anti-inflammatory Activity : Isoxazole derivatives often exhibit selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. This could suggest that the compound may also have anti-inflammatory properties .
  • Neuroprotective Effects : The indole structure is associated with neuroprotective activities. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Cholinesterase Inhibition : A study demonstrated that derivatives of indole and isoxazole showed strong inhibitory effects on both AChE and butyrylcholinesterase (BuChE), with IC50 values in the nanomolar range . This suggests potential therapeutic applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Research indicated that certain isoxazole derivatives exhibit significant anti-inflammatory effects through selective COX-2 inhibition. For example, compounds with specific substitutions on the isoxazole ring showed enhanced potency as COX inhibitors .

Data Table of Biological Activities

Activity TypeCompound TypeIC50 Value (µM)Reference
AChE InhibitionIndole derivatives0.39
BuChE InhibitionIsoxazole derivatives0.55
COX-2 InhibitionIsoxazole derivatives0.95
NeuroprotectionIndole-based compoundsLow toxicity

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exhibit significant anticancer activity. Specifically:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell growth and survival.
  • Case Studies : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including those derived from breast, ovarian, and lung cancers, with percent growth inhibitions exceeding 70% in some cases .

Neurological Applications

The compound has been investigated for its potential as a receptor agonist targeting serotonin receptors, particularly the 5-HT1D subtype:

  • Therapeutic Potential : This interaction suggests possible applications in treating mood disorders and anxiety-related conditions. Compounds with similar structures have demonstrated efficacy in modulating neurotransmitter release and influencing physiological processes related to mood regulation.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Indole Derivative : The starting material undergoes reactions to introduce the 2-hydroxyethyl group at the 5-position of the indole ring.
  • Acylation Reaction : The intermediate product is then acylated to form the final compound.
  • Reaction Conditions : Common solvents include dichloromethane or tetrahydrofuran, often with catalysts such as triethylamine or pyridine to facilitate reactions.

Chemical Reactions Analysis

Reactivity of the Carboxamide Group

The carboxamide group (-CONH-) is susceptible to nucleophilic acyl substitution and hydrolysis under specific conditions:

Reaction TypeConditions/ReagentsProductsReferences
Acidic HydrolysisHCl (6M), reflux4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxylic acid + 2-amino-2-(1-methyl-1H-indol-5-yl)ethanol
Basic HydrolysisNaOH (2M), 80°CCorresponding carboxylate salt + amine derivative
ReductionLiAlH₄, THF, 0°C → RTPrimary alcohol (CH₂NH₂ derivative)

The carboxamide’s stability under physiological conditions makes it critical for retaining bioactivity in therapeutic contexts .

Isoxazole Ring Transformations

The 4,5,6,7-tetrahydrobenzo[d]isoxazole core participates in ring-opening and cycloaddition reactions:

Ring-Opening Reactions

ConditionsReagentsProducts
Catalytic HydrogenationH₂, Pd/C, EtOHSaturated benzazepine derivative (via N–O bond cleavage)
Acidic ConditionsH₂SO₄, H₂OKetone formation via retro-aza-annulation

Cycloaddition Reactions

The isoxazole’s 1,2-oxazole unit can act as a dipolarophile in [3+2] cycloadditions with nitrile oxides, yielding fused polyheterocycles .

Oxidation of the Alcohol Group

ReagentsConditionsProducts
Jones reagent (CrO₃/H₂SO₄)0°C → RT2-(1-Methyl-1H-indol-5-yl)ethyl ketone
Dess-Martin periodinaneCH₂Cl₂, RTSame as above

Electrophilic Substitution on Indole

The 1-methyl-1H-indol-5-yl group undergoes electrophilic substitution at the C3 position due to electron-rich π-system:

ReactionReagentsProducts
Friedel-Crafts AcylationAcCl, AlCl₃, CH₂Cl₂3-Acetyl-1-methyl-1H-indol-5-yl derivative
SulfonationSO₃, H₂SO₄Indole-3-sulfonic acid derivative

Functionalization of the Tetrahydrobenzoisoxazole System

The partially saturated benzisoxazole can undergo dehydrogenation or alkylation:

ReactionConditionsProductsReferences
DehydrogenationDDQ, toluene, refluxAromatic benzo[d]isoxazole derivative
AlkylationNaH, R-X, DMFAlkylated derivatives at C4 or C7 positions

Metal-Catalyzed Cross-Couplings

The indole and isoxazole systems may participate in Pd-mediated reactions:

Reaction TypeConditionsProductsReferences
Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives at indole C3
Buchwald-HartwigAmine, Pd₂(dba)₃, XantphosN-arylated indole derivatives

Key Mechanistic Insights

  • Steric Effects : The 1-methyl group on the indole restricts reactivity at N1, directing electrophiles to C3 .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the carboxamide .

  • Bioactivity Correlations : Dehydrogenation of the tetrahydrobenzoisoxazole ring increases planarity, enhancing tubulin-binding affinity in anticancer applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Several compounds share structural homology with the target molecule, differing primarily in heterocyclic cores and substituents:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (Reported)
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide Tetrahydrobenzo[d]isoxazole 1-Methylindol-5-yl, hydroxyethyl ~383.43 (estimated) Not explicitly reported
N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Tetrahydrobenzo[b]thiophene 2-Chlorophenyl, ethyl, carbamoyl 458.97 Putative kinase inhibition
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide Tetrahydrobenzo[b]thiophene 2-Chlorophenyl, methyl, carbamoyl 444.93 Anticandidal, antitumor activity

Key Observations :

  • Core Heterocycle: The target compound’s tetrahydrobenzo[d]isoxazole core differs from the benzothiophene systems in analogues .
  • Substituents : The hydroxyethyl-indole group in the target compound contrasts with the chlorophenyl and carbamoyl groups in analogues. Indole derivatives often exhibit improved blood-brain barrier penetration, suggesting CNS applications, whereas chlorophenyl groups may increase lipophilicity and metabolic stability .
Physicochemical and Pharmacokinetic Properties
  • LogP : Estimated LogP for the target compound is ~2.8 (lower than analogues with LogP ~3.5–4.0), due to the hydrophilic hydroxyethyl group.
  • Solubility : The hydroxyethyl moiety likely enhances aqueous solubility (>50 μM) compared to chlorophenyl-containing analogues (<20 μM) .
  • Metabolic Stability : Indole derivatives are prone to CYP450-mediated oxidation, whereas chlorophenyl groups may slow metabolism via steric hindrance .

Research Findings and Limitations

  • Synthesis : The target compound’s synthesis likely parallels methods for tetrahydrobenzoheterocycles, such as cyclocondensation of hydrazines with diketones, followed by carboxamide coupling .
  • Gaps in Data: No explicit IC50, Ki, or in vivo data are available for the target compound.
  • Computational Modeling : Molecular docking studies suggest the hydroxyethyl-indole group may engage serotonin receptors (e.g., 5-HT2A) with moderate affinity, but experimental validation is needed.

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis of isoxazole-carboxamide derivatives typically involves coupling carboxylic acid intermediates with amines under activating agents like EDCI/HOBt. For example, describes a general procedure using 5-aryl-isoxazole-3-carboxylic acid and substituted anilines, achieving yields up to 18% after purification via column chromatography. Key factors include:

  • Reagent stoichiometry : Ensure a 1:1 molar ratio of acid to amine to minimize side products.
  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Purification : Employ gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Q. How can NMR spectroscopy validate the structural integrity of the compound?

In , 1H^1H and 13C^{13}C NMR were critical for confirming the presence of the indole and tetrahydrobenzoisoxazole moieties. For instance:

  • Indole protons : Aromatic protons in the 7.27–7.51 ppm range (integration for 5-substituted indole).
  • Hydroxyethyl group : A broad singlet at δ=10.36 ppm (exchangeable -OH proton).
  • Methyl groups : Sharp singlets (e.g., δ=2.24 ppm for the N-methyl group).
    Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What purification strategies are effective for isolating this compound?

highlights low yields (18%) due to polar byproducts. To improve recovery:

  • Recrystallization : Use DMF/acetic acid mixtures for high-purity crystalline products.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients can separate closely related analogs.
  • TLC monitoring : Use silica gel plates with UV-active indicators to track reaction progress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

demonstrates that substituents on the indole and isoxazole rings critically modulate biological activity. For example:

  • Indole N-methylation : Enhances metabolic stability by reducing oxidative deamination.
  • Tetrahydrobenzoisoxazole substitution : Bulky groups at the 6-position improve target binding (e.g., kinase inhibition).
    Methodological approach:
  • Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups).
  • Test in assays like mitochondrial membrane potential modulation () or enzyme inhibition (IC50_{50} determination) .

Q. How can molecular docking resolve contradictions in reported biological activities?

Conflicting data on target engagement (e.g., kinase vs. GPCR activity) may arise from off-target effects. outlines docking protocols using GSK-3β as a case study:

  • Protein preparation : Use PDB structures (e.g., 1Q3W) and optimize hydrogen bonding networks.
  • Ligand flexibility : Apply conformational sampling (e.g., Monte Carlo) to account for the hydroxyethyl group’s rotatable bonds.
  • Binding energy scoring : Compare Glide SP/XP scores to prioritize plausible targets .

Q. What experimental designs address discrepancies in mitochondrial toxicity data?

reports mitochondrial effects in mouse liver assays, but conflicting results may arise from species-specific differences. Mitigation strategies:

  • Cross-species validation : Test the compound in human hepatocyte lines (e.g., HepG2) and zebrafish models ().
  • Mechanistic studies : Use probes like Rh123 (mitochondrial membrane potential) and Calcium Green-5N (calcium flux) to dissect toxicity pathways .

Q. How can stability studies inform formulation strategies for in vivo applications?

The compound’s hydroxyethyl group may confer sensitivity to hydrolysis. Key steps:

  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions.
  • LC-MS analysis : Monitor degradation products (e.g., cleavage of the amide bond).
  • Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) for long-term storage .

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